4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one
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Overview
Description
4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Preparation Methods
The synthesis of 4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one typically involves multi-step reactions. One common synthetic route includes the formation of the imidazo[1,2-a]pyridine core followed by functionalization at specific positions. The reaction conditions often involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one include other imidazo[1,2-a]pyridine derivatives. These compounds share the imidazo[1,2-a]pyridine core but differ in their functional groups and substituents. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
918798-31-9 |
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Molecular Formula |
C13H15N3O3 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
4-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one |
InChI |
InChI=1S/C13H15N3O3/c1-8-9(2)16-6-10(5-11(17)13(16)14-8)15-3-4-19-7-12(15)18/h5-6,17H,3-4,7H2,1-2H3 |
InChI Key |
FRYRTAOBBBQTLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=C(C2=N1)O)N3CCOCC3=O)C |
Origin of Product |
United States |
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